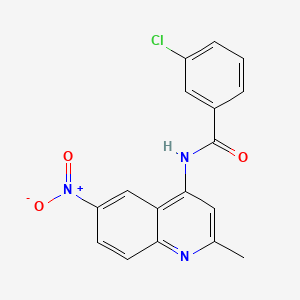![molecular formula C20H27N3O3 B7979799 Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B7979799.png)
Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]propanoate: is a complex organic compound belonging to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with α-haloketones. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the isoxazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted isoxazoles and piperazines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid
(5-methyl-3-phenyl-4-isoxazolyl)methylamine
3-Isopropylisoxazol-5-yl)methylamine
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which can lead to distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-3-(4-methylpiperazin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-15-18(19(21-26-15)16-7-5-4-6-8-16)13-17(20(24)25-3)14-23-11-9-22(2)10-12-23/h4-8,17H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTRGYDILFCOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)CC(CN3CCN(CC3)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-oxo-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B7979756.png)
![4-(Methylsulfanyl)-6-[4-(4-phenyl-1-piperazinyl)phenyl]-2-pyridinylamine](/img/structure/B7979770.png)
![ethyl 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-hydroxy-2-methylpropanoate](/img/structure/B7979775.png)
![2-(Furan-2-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7979781.png)
![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride](/img/structure/B7979786.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B7979787.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B7979793.png)

![3-(8-methoxycarbonyl-7-methyl-4-oxo-8H-pyrazolo[5,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B7979810.png)
![2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-2-yl]acetic acid](/img/structure/B7979817.png)

![Benzyl 4-[(3-methoxycarbonylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7979825.png)
